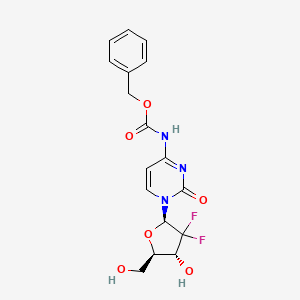

N-Carboxybenzyl Gemcitabine

Description

Rationale for Nucleoside Analogue Prodrug Strategies in Cancer Chemotherapy

The primary motivation for developing prodrugs of nucleoside analogues like gemcitabine (B846) is to overcome their suboptimal pharmacokinetic and pharmacodynamic properties. humanjournals.comresearchgate.net Many of these agents suffer from poor oral bioavailability, rapid metabolic inactivation, and the development of chemoresistance. nih.govnih.govresearchgate.net Prodrug strategies aim to enhance the therapeutic efficacy and safety profile of the parent drug by:

Improving Physicochemical Properties: Modifying the drug to enhance its solubility and stability. humanjournals.comresearchgate.net

Enhancing Permeability and Absorption: Increasing the drug's ability to cross biological membranes, thereby improving oral bioavailability. nih.govresearchgate.net

Protecting Against Premature Metabolism: Shielding the active drug from rapid enzymatic degradation in the plasma and liver. jiwaji.edu

Enabling Targeted Delivery: Designing prodrugs that are activated at the tumor site, thereby concentrating the cytotoxic effect on cancer cells while minimizing systemic toxicity. jiwaji.edu

Overcoming Resistance Mechanisms: Bypassing cellular resistance mechanisms, such as reduced uptake or increased efflux of the drug. tandfonline.com

By temporarily masking the active functional groups of the nucleoside analogue, a prodrug can navigate the physiological barriers that limit the parent drug's effectiveness, ultimately releasing the active compound at the desired site of action. humanjournals.comjiwaji.edu

Overview of Gemcitabine's Intrinsic Limitations in Preclinical Efficacy

Gemcitabine (dFdC), a deoxycytidine analogue, is a potent anticancer agent used in the treatment of various solid tumors, including pancreatic, lung, bladder, and breast cancers. nih.govaacrjournals.orgmdpi.com Its cytotoxic activity relies on its intracellular conversion to active di- and triphosphate forms, which inhibit DNA synthesis. oaepublish.comcancercareontario.ca Despite its broad clinical use, gemcitabine's efficacy is significantly curtailed by several intrinsic limitations. nih.govresearchgate.net

A major pathway for gemcitabine inactivation is its rapid deamination by the enzyme cytidine (B196190) deaminase (CDA), which is ubiquitously present in the liver, plasma, and other tissues. oaepublish.comnih.govatlasgeneticsoncology.org CDA catalyzes the conversion of gemcitabine to its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU). mdpi.comoaepublish.comnih.gov This enzymatic degradation significantly reduces the amount of active gemcitabine available to reach tumor cells, thereby limiting its therapeutic window. nih.govresearchgate.net Furthermore, within the cell, gemcitabine monophosphate can also be inactivated by deoxycytidylate deaminase (DCTD). nih.govaacrjournals.org

As a hydrophilic molecule, gemcitabine's entry into cancer cells is dependent on specialized nucleoside transporters (NTs). oaepublish.commdpi.com The primary transporter responsible for gemcitabine uptake is the human equilibrative nucleoside transporter 1 (hENT1). oaepublish.commdpi.com Other transporters like hENT2, hCNT1, and hCNT3 also play a role, albeit to a lesser extent. mdpi.comnih.gov A significant mechanism of both intrinsic and acquired resistance to gemcitabine is the reduced expression or function of these transporters, particularly hENT1, on the surface of cancer cells. oaepublish.comencyclopedia.pub This impaired uptake limits the intracellular concentration of gemcitabine, rendering the cancer cells less sensitive to its cytotoxic effects. encyclopedia.pub

Conceptual Framework of Prodrug Design for Enhanced Pharmacological Profiles

The design of prodrugs is a strategic approach in medicinal chemistry to transiently modify a pharmacologically active agent to overcome its inherent limitations. nih.govjiwaji.edu The fundamental concept involves attaching a promoiety to the parent drug, which alters its physicochemical properties. humanjournals.com This modification is designed to be reversed in vivo, either through chemical or enzymatic processes, to release the active parent drug. nih.govhumanjournals.com

The key objectives of prodrug design include:

Improving Bioavailability: By increasing lipophilicity, a prodrug can enhance absorption across the gastrointestinal tract for oral administration. nih.gov

Increasing Stability: Protecting the parent drug from rapid degradation in the physiological environment. jiwaji.edu

Enhancing Site-Specific Delivery: Designing prodrugs that are selectively activated by enzymes that are overexpressed in target tissues, such as tumors. jiwaji.edu

Reducing Toxicity: By masking the active site of the drug, systemic toxicity can be minimized until the prodrug reaches its target. researchgate.net

In the context of gemcitabine, a common prodrug strategy involves modifying the 4-amino group of the cytidine base. mdpi.comacs.org This modification serves a dual purpose: it prevents deamination by CDA and can also hinder the initial phosphorylation step required for activation, thereby rendering the prodrug less cytotoxic until it is converted back to gemcitabine. acs.org The N-Carboxybenzyl modification of gemcitabine is one such strategy aimed at overcoming the aforementioned limitations of the parent drug. mdpi.comnih.gov

Research Findings on N-Carboxybenzyl Gemcitabine

The synthesis of 4-N-carboxybenzyl-gemcitabine (Cbz-dFdC) represents a targeted effort to create a prodrug of gemcitabine with an improved pharmacokinetic profile. nih.gov This modification involves attaching a carboxybenzyl (Cbz) group to the N4-position of gemcitabine's cytidine ring. mdpi.com This strategic placement is intended to shield the molecule from premature deactivation by cytidine deaminase (CDA). mdpi.comacs.org

Preclinical evaluations have provided insights into the behavior of this compound. In a study involving oral administration to mice, Cbz-dFdC demonstrated sustained release characteristics, with the prodrug itself and the released gemcitabine being detectable in plasma. nih.gov The maximum plasma concentration (Cmax) for Cbz-dFdC was observed at 2 hours, while the Cmax for the released gemcitabine occurred at 4 hours, indicating a gradual conversion of the prodrug to its active form. nih.gov

The activation of Cbz-dFdC is mediated by carboxylesterase-1 (CES1), an enzyme present in both humans and rats. nih.gov The enzymatic kinetics were found to follow the Michaelis-Menten model in various biological matrices, including blood, plasma, and liver and kidney S9 fractions. nih.gov In terms of antitumor activity, at an equimolar dose, Cbz-dFdC administered orally showed slightly better in vivo antitumor effects in a HepG2 tumor-bearing mouse model compared to intraperitoneally administered gemcitabine. nih.gov

Pharmacokinetic Parameters of this compound (Cbz-dFdC) and Gemcitabine (dFdC) after Oral Administration of Cbz-dFdC

| Compound | Cmax (ng/mL) | Tmax (h) |

|---|---|---|

| This compound (Cbz-dFdC) | 451.1 ± 106.7 | 2 |

| Gemcitabine (dFdC) | 1656.3 ± 431.5 | 4 |

Data from a pharmacokinetic study in mice following intragastric administration of Cbz-dFdC. nih.gov

Properties

IUPAC Name |

benzyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O6/c18-17(19)13(24)11(8-23)28-14(17)22-7-6-12(20-15(22)25)21-16(26)27-9-10-4-2-1-3-5-10/h1-7,11,13-14,23-24H,8-9H2,(H,20,21,25,26)/t11-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZMOOGZFANFGH-MRVWCRGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Characterization of N Carboxybenzyl Gemcitabine Cbz Dfdc

Synthetic Methodologies for N4-Carbamate Functionalization of Gemcitabine (B846)

The synthesis of N-Carboxybenzyl Gemcitabine involves the formation of a carbamate (B1207046) linkage at the N4-position of the cytosine ring of Gemcitabine. This can be achieved through various synthetic strategies, which can be broadly categorized into direct functionalization and multi-step routes.

Direct Functionalization Approaches

Direct functionalization aims to introduce the N-carboxybenzyl group in a single step from Gemcitabine. However, this approach can be challenging due to the presence of multiple reactive hydroxyl groups on the sugar moiety of Gemcitabine, which can compete with the target N4-amino group for acylation.

One reported method involves the reaction of Gemcitabine hydrochloride with benzyl (B1604629) chloroformate in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as dry dimethylformamide (DMF). acs.orgacs.org The reaction is typically initiated at a low temperature (e.g., 4 °C) and then allowed to warm to room temperature. acs.orgacs.org While this approach is direct, it may lead to a mixture of products, including the desired N4-carbamate and O-acylated byproducts, necessitating careful purification. acs.org

Multi-Step Synthetic Routes

To circumvent the challenges of selectivity associated with direct functionalization, multi-step synthetic routes are often employed. acs.orgnih.gov These methods involve the use of protecting groups to temporarily block the reactive hydroxyl groups on the sugar moiety, thereby directing the acylation specifically to the N4-amino group.

A common strategy involves the following sequence:

Protection of Hydroxyl Groups: The 3'- and 5'-hydroxyl groups of Gemcitabine are protected. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBS) group, which can be introduced by reacting Gemcitabine with tert-butyldimethylsilyl chloride (TBS-Cl) in the presence of a base like imidazole. acs.orgnih.gov

N4-Carbamoylation: The protected Gemcitabine is then reacted with benzyl chloroformate to form the N-carboxybenzyl carbamate. acs.orgnih.gov

Deprotection: The protecting groups on the sugar moiety are subsequently removed to yield the final product, this compound. acs.orgnih.gov For instance, TBS groups can be removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). acs.orgnih.gov

This multi-step approach generally provides higher yields and purity of the desired N4-functionalized product compared to direct methods. acs.orgnih.gov Another multi-step approach involves synthesizing a di-Boc-protected Gemcitabine intermediate before coupling with other moieties. rsc.org

Structural Elucidation Techniques for this compound Analogs

The confirmation of the structure of this compound and related analogs is crucial and is achieved through a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis in Prodrug Characterization (e.g., NMR, FTIR)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are indispensable tools for the structural confirmation of this compound. jgpt.co.innih.govresearchgate.net

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of all protons in the molecule. Key signals to confirm the structure include the aromatic protons of the benzyl group, the CH₂ protons of the benzylic group, and the characteristic signals of the Gemcitabine scaffold. acs.org

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. The presence of the carbamate carbonyl carbon signal is a key indicator of successful N4-functionalization. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. jgpt.co.innih.gov The spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching vibrations.

O-H stretching vibrations from the sugar moiety.

C=O stretching of the carbamate and the pyrimidine (B1678525) ring.

Aromatic C-H and C=C stretching from the benzyl group.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the synthesized compound. jgpt.co.innanobe.orgmdpi.com The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula of this compound (C₁₇H₁₇F₂N₃O₆) to confirm its elemental composition and purity. researchgate.netpharmaffiliates.com

Purity Assessment and Isolation Strategies

The purity of the synthesized this compound is critical for its subsequent use. Several chromatographic techniques are employed for both the purification and the assessment of purity.

Isolation:

Flash Chromatography: This is a common method used to purify the crude product after the reaction. acs.orgnih.govmdpi.com The compound is separated from byproducts and unreacted starting materials by passing it through a column of silica (B1680970) gel with an appropriate solvent system (eluent). acs.orgnih.govmdpi.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure samples, preparative HPLC is often the method of choice. rsc.orgresearchgate.net This technique offers higher resolution and is particularly useful for separating closely related impurities.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final compound. researchgate.netacs.org A pure sample will ideally show a single peak in the chromatogram. The purity is often reported as a percentage based on the area of the main peak relative to the total area of all peaks.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. bepls.com

The combination of these techniques ensures the isolation of this compound with a high degree of purity, which is essential for accurate characterization and further studies.

Preclinical Pharmacokinetics and Metabolism of N Carboxybenzyl Gemcitabine

In Vivo Pharmacokinetic Analysis in Animal Models

Preclinical studies in various animal models, including mice, rats, and dogs, have been instrumental in characterizing the pharmacokinetic profile of N-Carboxybenzyl Gemcitabine (B846). These studies have provided valuable insights into how the prodrug is absorbed, distributed throughout the body, and how its concentration changes over time.

Absorption and Systemic Exposure Profiles of Cbz-dFdC

Following oral administration, N-Carboxybenzyl Gemcitabine is absorbed and results in systemic exposure to both the prodrug (Cbz-dFdC) and the active drug, gemcitabine (dFdC).

In a study involving rats, after a single oral dose of Cbz-dFdC, the maximum plasma concentration (Cmax) for the prodrug was observed at 2 hours, while the Cmax for the released gemcitabine was reached at 4 hours semanticscholar.org. This delay in the peak concentration of gemcitabine is indicative of the time required for the prodrug to be converted to its active form. The study also showed that the plasma concentration of gemcitabine was maintained at a significant level for up to 24 hours, suggesting a sustained release from the prodrug semanticscholar.org.

Pharmacokinetic analyses have demonstrated that LY2334737 exhibits linear pharmacokinetics, meaning that the exposure to both the prodrug and gemcitabine increases proportionally with the dose nih.gov.

Pharmacokinetic Parameters of this compound (Cbz-dFdC) and Gemcitabine (dFdC) in Rats After Oral Administration of Cbz-dFdC

| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) |

|---|---|---|---|

| Cbz-dFdC | 451.1 ± 106.7 | 2.00 ± 0.00 | 27,498.0 |

| dFdC | 1656.3 ± 431.5 | 4.00 ± 0.00 | 22,685.0 |

Data from a study in rats following a single oral dose of 22 mg/kg Cbz-dFdC semanticscholar.org.

Distribution Characteristics in Preclinical Organ Systems

The distribution of a drug within the body is a critical factor in its efficacy and potential toxicity. Studies on this compound have provided insights into its distribution in preclinical models.

Following intragastric administration in rats, Cbz-dFdC was found to be primarily distributed in the intestine mdpi.com. This is attributed to the lower activity of the converting enzyme, carboxylesterase-1 (CES1), in the intestine compared to other tissues semanticscholar.org. This localization in the intestine suggests that the prodrug is not readily degraded in the gastrointestinal tract before absorption.

Compared to plasma concentrations, the levels of both Cbz-dFdC and the released gemcitabine in other tissues were found to be lower, indicating a somewhat limited but still present tissue penetration mdpi.com. In murine models of pancreatic cancer, gemcitabine has been shown to be rapidly and homogeneously distributed throughout the tumor tissue nih.govnih.gov.

Half-Life Determination of Prodrug and Metabolites

The half-life of a drug is a measure of how long it takes for the concentration of the drug in the body to be reduced by half. In the case of a prodrug, it is important to determine the half-life of the prodrug itself, the active drug, and any major metabolites.

Gemcitabine is known to be rapidly eliminated from the body, with a terminal half-life of approximately 8 minutes in humans after a short infusion plos.org. Its main metabolite, 2',2'-difluorodeoxyuridine (dFdU), has a much longer half-life of about 14 hours plos.org.

Preclinical studies with gemcitabine in animal models have shown species-dependent differences in its half-life. In mice, the plasma half-life of gemcitabine is approximately 0.28 hours, while in rats and dogs, it is longer, at 2.14 and 1.38 hours, respectively mdpi.com.

Following the administration of the oral prodrug LY2334737, the metabolite dFdU was found to accumulate, which is consistent with its long half-life nih.gov.

Metabolic Activation Pathways of this compound

For a prodrug to be effective, it must be efficiently converted into its active form in the body. The metabolic activation of this compound involves enzymatic cleavage to release gemcitabine.

Role of Specific Esterases (e.g., Carboxylesterase 1, CES1) in Prodrug Cleavage

The conversion of Cbz-dFdC to gemcitabine is primarily mediated by carboxylesterases (CES) semanticscholar.org. In particular, Carboxylesterase 1 (CES1) has been identified as the key enzyme responsible for the hydrolysis of Cbz-dFdC in both humans and rats semanticscholar.org. CES1 is highly expressed in the liver, which is a major site of drug metabolism semanticscholar.org.

In contrast, the expression of CES1 in the intestine is lower, which contributes to the stability of Cbz-dFdC in the gut and allows for its absorption as the intact prodrug semanticscholar.org. While both human carboxylesterases, CES1 and CES2, can hydrolyze various ester-containing compounds, studies with Cbz-dFdC point to CES1 as the primary enzyme for its activation semanticscholar.org.

Release Kinetics of Active Gemcitabine (dFdC)

The design of this compound as a prodrug aims to achieve a sustained release of the active drug, gemcitabine, over time. This is in contrast to the rapid peak and subsequent decline in gemcitabine concentrations seen after intravenous administration.

Pharmacokinetic studies in rats have demonstrated this sustained release profile. After oral administration of Cbz-dFdC, the plasma concentration of gemcitabine gradually increases, reaching its peak at 4 hours, and remains at a notable level for up to 24 hours semanticscholar.org. This prolonged exposure to gemcitabine is a key feature of the prodrug approach and is intended to enhance the therapeutic effect of the drug semanticscholar.org. The slower hydrolysis of the prodrug, due to the steric hindrance of its chemical structure, contributes to this controlled release of gemcitabine in the body mdpi.com.

Elimination Pathways in Preclinical Systems

Detailed research findings and data tables concerning the elimination pathways of this compound in preclinical systems are not available in the reviewed scientific literature.

Cellular and Molecular Mechanisms of Action of N Carboxybenzyl Gemcitabine

Intracellular Activation Cascade of Released Gemcitabine (B846)

Upon entry into the cell, gemcitabine, a nucleoside analog, must undergo a series of phosphorylation events to be converted into its pharmacologically active forms. clinpgx.org This activation process is a tightly regulated cascade initiated by the enzyme deoxycytidine kinase.

The initial and most crucial step in the activation of gemcitabine is its phosphorylation to gemcitabine monophosphate (dFdCMP) by the enzyme deoxycytidine kinase (DCK). clinpgx.orgoaepublish.com This phosphorylation is considered the rate-limiting factor for the activation of gemcitabine. oaepublish.comaacrjournals.org The efficiency of this initial step is a key determinant of the drug's subsequent cytotoxic effects. nih.gov DCK has a notable affinity for gemcitabine, although it is also the enzyme responsible for phosphorylating the natural nucleoside, deoxycytidine. oaepublish.commit.edu Consequently, the intracellular concentration of deoxycytidine can competitively inhibit the activation of gemcitabine. mit.edu Inactivation of the DCK gene has been identified as a significant mechanism of acquired resistance to gemcitabine in various cancer cell lines. oaepublish.comnih.gov

| Enzyme | Function | Significance |

|---|---|---|

| Deoxycytidine Kinase (DCK) | Catalyzes the initial phosphorylation of gemcitabine to dFdCMP. | Rate-limiting step for gemcitabine activation. clinpgx.orgaacrjournals.org |

| UMP/CMP Kinase (CMPK1) | Phosphorylates dFdCMP to dFdCDP. | Second step in the activation cascade. clinpgx.org |

| Nucleoside-Diphosphate Kinase (NDPK) | Converts dFdCDP to the active dFdCTP. | Final phosphorylation step. clinpgx.org |

Following its initial phosphorylation, dFdCMP is further phosphorylated by UMP/CMP kinase (CMPK1) to form gemcitabine diphosphate (B83284) (dFdCDP). clinpgx.org Subsequently, nucleoside-diphosphate kinase (NDPK) catalyzes the final phosphorylation step, converting dFdCDP into the primary active metabolite, gemcitabine triphosphate (dFdCTP). clinpgx.org Both dFdCDP and dFdCTP are crucial for the cytotoxic effects of gemcitabine, each targeting different key cellular components. patsnap.comnih.govnih.gov

Molecular Targets of Gemcitabine Activity

The active metabolites of gemcitabine, dFdCDP and dFdCTP, exert their anticancer effects by interacting with and inhibiting essential enzymes involved in DNA synthesis and repair. researchgate.net

Gemcitabine diphosphate (dFdCDP) is a potent and irreversible inhibitor of ribonucleotide reductase (RNR). nih.govresearchgate.netnih.gov RNR is a critical enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are the necessary precursors for DNA synthesis and repair. patsnap.comwikipedia.org By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), particularly deoxycytidine triphosphate (dCTP). clinpgx.orgnih.gov This depletion has a self-potentiating effect on gemcitabine's activity; with lower levels of competing dCTP, the incorporation of dFdCTP into DNA is favored. nih.govdrugbank.com

| Active Metabolite | Molecular Target | Mechanism of Action |

|---|---|---|

| dFdCDP (Gemcitabine Diphosphate) | Ribonucleotide Reductase (RNR) | Irreversibly inhibits RNR, leading to depletion of dNTPs. researchgate.netnih.gov |

| dFdCTP (Gemcitabine Triphosphate) | DNA Polymerase | Competes with dCTP for incorporation into DNA, causing masked chain termination. patsnap.comfrontiersin.org |

| dFdCTP (Gemcitabine Triphosphate) | RNA Synthesis | Incorporates into RNA, leading to inhibition of RNA synthesis. nih.goviiarjournals.org |

The triphosphate form of gemcitabine, dFdCTP, acts as a fraudulent nucleotide that directly interferes with DNA replication. patsnap.comfrontiersin.org It competitively inhibits DNA polymerase by competing with the natural substrate, dCTP, for incorporation into the elongating DNA strand. patsnap.comnih.gov Once dFdCTP is incorporated, a phenomenon known as "masked chain termination" occurs. clinpgx.orgfrontiersin.orgresearchgate.net Unlike other chain-terminating nucleoside analogs, after the incorporation of dFdCTP, DNA polymerase is able to add one more deoxynucleotide to the DNA strand. nih.govfrontiersin.org This effectively "masks" the gemcitabine nucleotide from the 3' to 5' exonuclease proofreading activity of DNA repair enzymes. nih.govresearchgate.net The presence of this aberrant nucleotide ultimately halts further DNA elongation, leading to stalled replication forks and the induction of apoptosis (programmed cell death). patsnap.comfrontiersin.org

Cellular Effects Induced by Active Metabolites

Upon cellular uptake, N-Carboxybenzyl Gemcitabine is metabolized to its active forms, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP). drugbank.comnih.gov These active metabolites are responsible for the compound's cytotoxic effects by interfering with critical cellular processes, namely cell cycle progression and the induction of programmed cell death.

Cell Cycle Perturbation and Arrest

The primary mechanism by which the active metabolites of gemcitabine exert their cytotoxic effects is through the disruption of DNA synthesis, leading to cell cycle arrest, predominantly in the S phase (the phase of DNA replication). frontiersin.orgnih.gov Gemcitabine triphosphate (dFdCTP) acts as a fraudulent nucleotide, competing with the natural deoxycytidine triphosphate (dCTP) for incorporation into the elongating DNA strand. drugbank.compatsnap.com Once dFdCTP is incorporated, it leads to a phenomenon known as "masked chain termination," where one additional nucleotide is added before DNA synthesis is halted. drugbank.com This makes it difficult for the cell's proofreading exonuclease enzymes to remove the fraudulent nucleotide, leading to irreparable DNA damage. nih.govpharmgkb.org

Furthermore, gemcitabine diphosphate (dFdCDP) inhibits ribonucleotide reductase, an enzyme crucial for producing the deoxyribonucleotides required for DNA synthesis. drugbank.compatsnap.com This depletion of the deoxynucleotide pool potentiates the action of dFdCTP by reducing the competition from its natural counterpart, dCTP. drugbank.com The combined effect of these actions is a potent inhibition of DNA replication, which triggers cell cycle checkpoints and results in a halt in the S phase. frontiersin.orgnih.gov Studies on pancreatic cancer cell lines have demonstrated that gemcitabine induces a concentration-dependent arrest in the S phase. frontiersin.org

Table 1: Effects of Gemcitabine on Cell Cycle Phases in Pancreatic Cancer Cells

| Cell Line | Gemcitabine Concentration | Observed Effect | Reference |

|---|---|---|---|

| MiaPaCa-2 | 45 nM | S phase accumulation over time | frontiersin.org |

| BxPC-3 | 34 nM | Gradual increase of cells in S phase | frontiersin.org |

| AsPC-1, BxPC-3, MiaPaca-2 | Low Concentrations | Induces cell cycle arrest in the S phase | nih.gov |

| AsPC-1, BxPC-3, MiaPaca-2 | High Concentrations | Induces arrest in all cell cycle phases | nih.gov |

Apoptosis Induction Pathways

The DNA damage and cell cycle arrest induced by the active metabolites of gemcitabine ultimately lead to programmed cell death, or apoptosis. drugbank.comnih.gov The irreparable damage to DNA triggers a cascade of signaling events that converge on the activation of apoptotic pathways. Several mechanisms have been implicated in gemcitabine-induced apoptosis.

One key pathway involves the activation of the p38 mitogen-activated protein kinase (MAPK), which in turn requires an effector protein, MK2, to stimulate apoptosis. researchgate.net Another significant pathway is the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. nih.gov Gemcitabine treatment has been shown to down-regulate the expression of anti-apoptotic genes while up-regulating pro-apoptotic genes. nih.gov

Furthermore, gemcitabine-induced apoptosis can be mediated through the inhibition of the NF-κB signaling pathway, which is involved in cell survival. nih.gov In pancreatic cancer cells, gemcitabine has been observed to suppress cell proliferation and induce apoptosis by inhibiting pancreatitis-associated protein (PAP) and glycogen (B147801) synthase kinase 3β (GSK-3β), while activating tumor protein 53-inducible nuclear protein 1 (TP53INP1) and phospho-GSK-3βser9. nih.gov The accumulation of DNA damage and the inability to complete the cell cycle trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria, leading to the activation of caspases, the executioners of apoptosis. researchgate.net

Table 2: Key Molecular Targets in Gemcitabine-Induced Apoptosis

| Target/Pathway | Effect of Gemcitabine | Outcome | Reference |

|---|---|---|---|

| p38 MAPK | Activation | Induction of apoptosis | researchgate.net |

| Bcl-2 family proteins | Modulation (down-regulation of anti-apoptotic, up-regulation of pro-apoptotic) | Promotion of apoptosis | nih.gov |

| NF-κB | Inhibition | Induction of apoptosis | nih.gov |

| TP53INP1 | Up-regulation | Promotion of apoptosis | nih.gov |

Influence of Prodrug Design on Cellular Uptake Mechanisms

The efficacy of gemcitabine is dependent on its transport into cancer cells, which is primarily mediated by membrane nucleoside transporters. nih.govnih.gov However, a significant challenge in gemcitabine-based therapy is the development of resistance, which can arise from the downregulation of these transporters on the cancer cell surface. nih.gov The design of gemcitabine prodrugs, such as this compound, aims to overcome such resistance mechanisms by altering the cellular uptake pathway.

By attaching a carboxybenzyl group to the gemcitabine molecule, the physicochemical properties of the drug are modified. This modification can potentially allow the prodrug to bypass the reliance on nucleoside transporters and enter the cell via passive diffusion across the lipid bilayer of the cell membrane. nih.gov Masking the charged groups of a drug with a more lipophilic moiety, such as the carboxybenzyl group, can enhance its ability to traverse cellular membranes. nih.gov

This strategy of creating more lipophilic prodrugs has been explored to improve the cellular uptake of various therapeutic agents. nih.gov For instance, aptamer-gemcitabine conjugates have been designed for targeted delivery and internalization by cancer cells. mdpi.com Similarly, encapsulating gemcitabine in nanocarriers can facilitate its entry into cancer cells through endocytosis, another alternative to transporter-mediated uptake. nih.gov The N-Carboxybenzyl modification represents a chemical approach to potentially shift the uptake mechanism of gemcitabine from a transporter-dependent to a more passive, diffusion-based process, thereby offering a potential strategy to circumvent transporter-related drug resistance.

Strategies for Overcoming Gemcitabine Resistance Via Prodrug Design

Mechanisms of Gemcitabine (B846) Resistance in Research Models

The effectiveness of gemcitabine is contingent on its transport into cancer cells and its subsequent activation through a series of phosphorylation steps. oaepublish.com Resistance can emerge when any part of this metabolic pathway is compromised.

Alterations in Nucleoside Transporters (e.g., hENT, hCNT)

Gemcitabine is a hydrophilic molecule and therefore relies on protein channels, specifically human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs), to cross the hydrophobic cell membrane. nih.govnih.gov A primary mechanism of resistance is the downregulation or deficiency of these transporters, particularly hENT1, which effectively blocks the drug from entering the cancer cell. nih.govnih.gov Studies have shown that reduced expression of hENT1 is associated with poor outcomes in patients treated with gemcitabine. nih.gov This transport deficiency means that even high concentrations of the drug in the bloodstream may not translate to effective intracellular concentrations.

Modulation of Activating Enzymes (e.g., DCK)

Once inside the cell, gemcitabine must be activated to exert its cytotoxic effects. This activation is initiated by the enzyme deoxycytidine kinase (dCK), which phosphorylates gemcitabine to its monophosphate form (dFdCMP). oaepublish.comiiarjournals.org This is the rate-limiting step in the drug's activation pathway. nih.gov A crucial mechanism of acquired resistance is the downregulation, mutation, or complete inactivation of DCK. oaepublish.comnih.govnih.gov Without sufficient dCK activity, gemcitabine cannot be converted into its active triphosphate form (dFdCTP), rendering the drug inert. iiarjournals.orgaacrjournals.org Research has demonstrated that cancer cell lines with induced gemcitabine resistance frequently show significantly reduced dCK expression or inactivating mutations in the DCK gene. nih.gov

Increased Inactivation by Deaminases (e.g., CDA)

Parallel to its activation pathway, gemcitabine is also susceptible to rapid inactivation by the enzyme cytidine (B196190) deaminase (CDA). oaepublish.comnih.gov CDA converts gemcitabine into its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU). oaepublish.comnih.gov High levels of CDA activity, both within the tumor and systemically in the blood, can drastically reduce the amount of available gemcitabine for activation. oaepublish.comnih.gov Upregulation of CDA is a well-documented resistance mechanism. oaepublish.com The inactive dFdU metabolite can also compete with gemcitabine for transport into the cell, further diminishing the drug's efficacy. nih.gov

Upregulation of Ribonucleotide Reductase (RNR)

The active diphosphate (B83284) form of gemcitabine (dFdCDP) has a secondary mechanism of action: it inhibits ribonucleotide reductase (RNR). aacrjournals.orgpatsnap.com This enzyme is critical for producing the deoxynucleoside triphosphates (dNTPs) that are the building blocks of DNA. pnas.org By inhibiting RNR, gemcitabine depletes the cell's supply of dNTPs, which potentiates the incorporation of its active triphosphate form (dFdCTP) into DNA. patsnap.comdroracle.ai However, some cancer cells develop resistance by upregulating the expression of RNR, particularly its RRM1 subunit. aacrjournals.orgnih.gov This overexpression counteracts the inhibitory effect of dFdCDP, maintaining the dNTP pool and allowing DNA synthesis and repair to continue, thereby reducing the drug's cytotoxicity. aacrjournals.orgencyclopedia.pub

Prodrug Approach for Bypassing Resistance Mechanisms

The development of N-Carboxybenzyl Gemcitabine is a strategic response to these resistance mechanisms. By modifying the gemcitabine molecule, this prodrug is designed to circumvent the very pathways that cancer cells exploit to survive.

Enhancing Cellular Permeability and Accumulation

The N-carboxybenzyl group is a lipophilic (fat-soluble) moiety attached to the N4-amino group of gemcitabine's pyrimidine (B1678525) ring. This chemical modification fundamentally alters how the drug interacts with the cell membrane.

| Feature | Gemcitabine | This compound |

| Primary Uptake Mechanism | Facilitated diffusion via hENT/hCNT transporters | Passive diffusion across the cell membrane |

| Dependence on Transporters | High | Low to None |

| Susceptibility to Transporter-Based Resistance | High | Low |

| Key Advantage of Prodrug | N/A | Bypasses resistance due to transporter downregulation |

This increased lipophilicity allows this compound to bypass the need for nucleoside transporters. nih.gov Instead of relying on hENTs or hCNTs, it can diffuse passively through the lipid bilayer of the cell membrane. nih.gov This is a critical advantage, as it renders resistance mechanisms based on transporter downregulation ineffective. Once inside the cell, the N-carboxybenzyl group is designed to be cleaved by intracellular enzymes, releasing the active gemcitabine molecule where it can then be phosphorylated.

Furthermore, by masking the N4-amino group, the carboxybenzyl modification also protects the drug from premature inactivation by cytidine deaminase (CDA). nih.gov Fatty acid derivatives acylated at the same site have shown resistance to deamination. nih.gov This protection ensures that a higher concentration of the drug is available within the cell for activation by dCK, directly countering the resistance mechanism of CDA upregulation.

| Resistance Mechanism | How this compound Addresses It |

| Altered Nucleoside Transporters (hENT/hCNT) | Increased lipophilicity allows for passive diffusion into the cell, bypassing the need for transporters. |

| Modulation of Activating Enzymes (DCK) | By ensuring entry into the cell, it provides the substrate needed for dCK, although it does not overcome dCK deficiency itself. |

| Increased Inactivation by Deaminases (CDA) | The N-carboxybenzyl group protects the vulnerable N4-amino site from deamination by CDA. |

| Upregulation of Ribonucleotide Reductase (RNR) | By increasing the intracellular concentration of gemcitabine available for conversion to dFdCDP, it enhances the potential for RNR inhibition. |

Through this rational prodrug design, this compound is engineered to overcome the primary hurdles of gemcitabine resistance, enhancing its cellular uptake and protecting it from enzymatic inactivation.

Protecting from Premature Deamination

A primary mechanism of resistance and inactivation of gemcitabine (dFdC) is its rapid metabolic degradation through enzymatic deamination. nih.govresearchgate.net The enzyme cytidine deaminase (CDA), which is ubiquitously expressed, catalyzes the conversion of gemcitabine into its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU). nih.govnih.gov This process significantly limits the bioavailability and therapeutic efficacy of the drug. researchgate.netnih.gov A key strategy in prodrug design to overcome this limitation involves the chemical modification of the N4-amino group on gemcitabine's cytosine ring. nih.gov Masking this position shields the drug from CDA-mediated deamination, preventing its premature inactivation. nih.gov

One such prodrug developed to resist deamination is this compound, also referred to as 4-N-carbobenzoxy-gemcitabine (Cbz-dFdC). nih.gov This compound is an alkoxycarbonyl-modified derivative of gemcitabine where a carboxybenzyl (Cbz) group is attached to the N4-position via a carbamate (B1207046) linker. nih.govnih.gov This modification is designed to protect gemcitabine from deamination, with the goal of improving its pharmaceutical characteristics. nih.gov

Research Findings on this compound (Cbz-dFdC)

Detailed pharmacokinetic and pharmacodynamic evaluations have been conducted to assess the potential of Cbz-dFdC as a viable prodrug. nih.gov The core of its design relies on the Cbz group effectively shielding the vulnerable N4-amino group from cytidine deaminase. nih.gov The release of the active parent drug, gemcitabine, is achieved through enzymatic cleavage. nih.gov

Enzymatic Activation: Research has identified that Cbz-dFdC is activated by carboxylesterase-1 (CES1) in both humans and rats. nih.gov This enzyme hydrolyzes the carbamate bond, releasing the active gemcitabine. The enzymatic kinetic profiles in various rat tissues and human liver S9 fractions were found to fit the Michaelis-Menten equation, confirming a specific enzyme-substrate interaction. nih.gov

| Biological Matrix (Rat) | Enzyme | Activation Profile |

| Blood, Plasma, Tissue Homogenates | Carboxylesterase-1 (CES1) | Follows Michaelis-Menten kinetics |

| Liver S9, Kidney S9 | Carboxylesterase-1 (CES1) | Follows Michaelis-Menten kinetics |

| Biological Matrix (Human) | Enzyme | Activation Profile |

| Liver S9, CES1 Recombinase | Carboxylesterase-1 (CES1) | Follows Michaelis-Menten kinetics |

This table summarizes the enzymatic activation of this compound. Data sourced from a 2020 study on the compound's pharmacokinetic and pharmacodynamic evaluation. nih.gov

Pharmacokinetics and Tissue Distribution: Pharmacokinetic studies following intragastric administration of Cbz-dFdC in rats revealed distinct plasma concentration profiles for the prodrug and the released active drug. nih.gov Cbz-dFdC was absorbed, reaching its maximum concentration (Cmax) at 2 hours, while the released active gemcitabine (dFdC) peaked later, at 4 hours. nih.gov This delay indicates a gradual, sustained release of the active compound from the prodrug form in the body. nih.gov

The distribution of the prodrug was found to be highest in the intestine, which was correlated with low carboxylesterase-1 (CES1) activity in that tissue. nih.govresearchgate.net This suggests that the prodrug remains intact in areas of low CES1 activity and is converted to the active drug in tissues or compartments with higher enzymatic activity. nih.gov

| Compound | Cmax (ng/mL) | Tmax (h) |

| This compound (Cbz-dFdC) | 451.1 ± 106.7 | 2 |

| Gemcitabine (dFdC) | 1656.3 ± 431.5 | 4 |

This table presents the peak plasma concentration (Cmax) and time to reach peak concentration (Tmax) for this compound and the subsequently released Gemcitabine after a single intragastric administration in rats. nih.gov

Advanced Drug Delivery Systems Integrating N Carboxybenzyl Gemcitabine

Nanoparticle-Based Delivery Platforms

Nanoparticle-based platforms are a significant area of research for improving the delivery of chemotherapeutic agents like Gemcitabine (B846). tdl.org These systems encapsulate the drug within a carrier, protecting it from enzymatic degradation and allowing for modified pharmacokinetic profiles. tdl.orgecancer.org By leveraging materials such as polymers, lipids, and proteins, researchers can engineer nanoparticles with specific sizes and surface characteristics to optimize tumor targeting. ecancer.org

Polymeric Nanoparticles

Polymeric nanoparticles serve as versatile carriers for Gemcitabine, offering advantages such as biodegradability and the ability to sustain drug release. documentsdelivered.commdpi.com Various natural and synthetic polymers have been investigated to formulate Gemcitabine-loaded nanoparticles, each with unique properties influencing drug encapsulation and release kinetics. mdpi.comnih.gov

Researchers have developed Gemcitabine-loaded nanoparticles using polymers like poly(octylcyanoacrylate) (POCA) and Eudragit RS100. documentsdelivered.combenthamscience.com In one study, POCA nanoparticles were synthesized via anionic polymerization, with Gemcitabine either adsorbed onto the surface or entrapped within the polymer matrix. documentsdelivered.com The entrapment method yielded higher drug loading and a more sustained release profile compared to surface adsorption. documentsdelivered.com Another approach used the nanoprecipitation technique to prepare Gemcitabine-loaded Eudragit RS100 nanoparticles, which demonstrated a sustained in-vitro drug release. benthamscience.com Cationic polymeric nanoparticles have also been explored to enhance delivery to ovarian cancer cells, using materials such as chitosan (B1678972) (CS) and polysarcosin (PSar). nih.govnih.gov These nanoparticles can be further functionalized with targeting ligands, like the Epidermal Growth Factor Receptor variant III (EGFRvIII), to improve cellular uptake and specificity. nih.govnih.gov

| Polymer System | Preparation Method | Particle Size (nm) | Encapsulation Efficiency (%) | Key Findings |

| Eudragit RS100 | Nanoprecipitation | 200-450 | 68-75 | Demonstrated sustained drug release. benthamscience.com |

| Poly(octylcyanoacrylate) (POCA) | Anionic Polymerization | Not Specified | Higher with entrapment vs. adsorption | Drug entrapment led to a slower, more controlled release profile. documentsdelivered.com |

| Chitosan & Polysarcosin (CS-PSar-NPs) | Not Specified | Not Specified | Not Specified | Showed strong biocompatibility and anticancer activity against the OVCAR-8 ovarian cancer cell line. nih.gov |

| EGFRvIII-conjugated CS-PSar-NPs | Conjugation | Not Specified | Not Specified | Exhibited greater cellular uptake and internalization compared to unconjugated nanoparticles. nih.govnih.gov |

Liposomal Formulations

Liposomes are spherical vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, making them an attractive platform for Gemcitabine delivery. nih.govnih.gov These formulations can protect Gemcitabine from rapid degradation in the bloodstream, prolong its circulation time, and facilitate accumulation in tumor tissues. nih.govnih.govnih.gov

A significant focus has been on developing thermosensitive liposomes (TSLs) that release their drug payload in response to localized hyperthermia. nih.govoatext.com One study optimized a TSL formulation composed of DPPC:DSPC:DSPE-PEG2k, which achieved a high Gemcitabine loading of 12% by weight. nih.gov These liposomes were stable at physiological temperature (37°C) but rapidly released 60% of their content within one minute at 42°C. nih.gov Another challenge in liposomal formulation is achieving high drug loading due to Gemcitabine's pKa. mdpi.comafricaresearchconnects.com A novel approach combining remote loading with hypertonic loading significantly increased the drug loading capacity to over 9% by weight, compared to conventional methods. africaresearchconnects.com To enhance targeting, liposomes can be modified with ligands such as estrone (B1671321) (ES) to target the overexpressed estrogen receptor (ER) on lung cancer cells. mdpi.com

| Liposome Formulation | Key Lipids | Average Size (nm) | Drug Loading / Entrapment | Release Mechanism |

| GemLip | Not Specified | 36 | 47% Entrapment | Passive targeting |

| Thermosensitive Liposomes (TSLs) | DPPC:DSPC:DSPE-PEG2k | ~100 | 12% by weight | Heat-triggered (42-43°C) nih.govnih.gov |

| Hypertonic-Loaded Liposomes | Not Specified | Not Specified | 9.4-10.3% by weight | Sustained release in vitro |

| Estrone-Modified PEGylated Liposomes (ES-SSL-GEM) | Soybean lecithin, mPEG2000-DSPE, ES-PEG2000-DSPE | Not Specified | Not Specified | Receptor-mediated targeting mdpi.com |

Albumin Nanoparticles

Albumin, a natural plasma protein, is an excellent carrier for anticancer drugs due to its biocompatibility, biodegradability, and non-immunogenicity. oaepublish.comsemanticscholar.org Albumin-based nanoparticles can enhance tumor accumulation through the enhanced permeability and retention (EPR) effect and by interacting with specific receptors overexpressed on cancer cells, such as the 60-kDa glycoprotein (B1211001) (gp60) and secreted protein acidic and rich in cysteine (SPARC). oaepublish.comrsc.org

The nanoparticle albumin-bound (nab) technology has been successfully used to formulate paclitaxel (B517696) and has been adapted for Gemcitabine. oaepublish.comnih.govnih.gov To improve encapsulation of the hydrophilic Gemcitabine, a more lipophilic prodrug, 4-N-myristoyl-gemcitabine (Gem-C14), was synthesized and then formulated into human serum albumin (HSA) nanoparticles. nih.govnih.gov These Gem-HSA-NPs had an average particle size of approximately 150 nm, an encapsulation rate of about 83%, and a drug-loading rate of over 10%. nih.govnih.govfrontiersin.org Studies have shown that these nanoparticles exhibit a sustained-release profile and can effectively inhibit tumor growth in pancreatic cancer models. nih.govnih.gov Furthermore, Gem-HSA-NPs have demonstrated efficacy in overcoming drug resistance in pancreatic cancer cells that overexpress MDR1 and MRP1 proteins. frontiersin.org

| Nanoparticle Type | Preparation Technology | Average Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Key Findings |

| Gem-HSA-NPs (from Gem-C14 prodrug) | nab-technology | 150 ± 27 | 82.99 ± 3.5 | 10.42 ± 3.5 | Exhibited a favorable controlled- and sustained-release nature and strong in vivo tumor inhibition. nih.govnih.govfrontiersin.org |

| GEM-loaded albumin nanospheres (Direct co-precipitation) | Desolvation-crosslinking | Not Specified | 83 | 11 | Significantly improved anti-proliferative effects against BXPC-3 cells compared to free Gemcitabine. nih.gov |

| GEM-loaded albumin nanospheres (Indirect adsorption) | Desolvation-crosslinking | Not Specified | 93 | 13 | Showed a longer release profile (12 hours) compared to the direct co-precipitation method. nih.gov |

Conjugate-Based Delivery Strategies

Conjugating Gemcitabine directly to polymers or targeting peptides represents another major strategy to improve its therapeutic index. researchgate.net This approach creates a new molecular entity where the drug is covalently attached to a carrier, often via a linker that is designed to be cleaved under specific conditions, such as the acidic or enzyme-rich tumor microenvironment. encyclopedia.pub

Polymer-Drug Conjugates

Polymer-drug conjugates (PDCs) of Gemcitabine are designed to improve the drug's stability, prolong its circulation time, and enable controlled release. ucl.ac.uknih.gov By attaching Gemcitabine to a polymer backbone, its rapid deamination in the bloodstream can be prevented. ucl.ac.uk

One study involved the development of a methacrylate-based Gemcitabine-monomer conjugate, which was then polymerized. ucl.ac.uk The resulting PDCs self-assembled into nanoparticles under 90 nm and exhibited pH- and enzyme-responsive drug release. ucl.ac.uk While the immediate cytotoxicity was lower than free Gemcitabine, the conjugates showed a significantly prolonged activity over 30 days, acting as a nanoscale drug depot. ucl.ac.uk Another approach utilized a zwitterionic polymer to co-deliver both Gemcitabine and Paclitaxel. rsc.org This conjugate, with a hydrodynamic diameter of 46 nm, demonstrated long blood circulation and effective tumor accumulation in mice. rsc.org Combination PDCs have also been synthesized to carry both Gemcitabine and Doxorubicin, showing good stability at physiological pH but effective, cathepsin B-catalyzed drug release in acidic environments. mdpi.com

| Polymer Backbone | Linker Type | Conjugate Characteristics | Release Mechanism | Key Findings |

| Methacrylate-based polymer | Acid- and enzyme-labile | Forms sub-90 nm nanoparticles. ucl.ac.uk | Two-step hydrolysis (pH and Cathepsin B dependent) | Showed superiorly prolonged cytotoxic activity compared to the parent drug. ucl.ac.uk |

| Zwitterionic polylactide | Azide-alkyne and thiol-ene click chemistry | Co-delivers Paclitaxel (6.5% wt) and Gemcitabine (17.7% wt). Diameter of 46 nm. rsc.org | Not Specified | Exhibited long blood circulation and effective tumor accumulation. rsc.org |

| SPAAC-polymerized backbone | GFLG peptide (amide bond) | High molecular weight (1360 kDa); co-delivers Gemcitabine (36.6% wt) and Doxorubicin (7.0% wt). mdpi.com | Cathepsin B-catalyzed at pH 5.0 | Stable at physiological pH (7.4) with targeted release in acidic conditions. mdpi.com |

Peptide Conjugates for Targeted Delivery

Conjugating Gemcitabine to peptides is a strategy to actively target cancer cells by utilizing specific peptide-receptor interactions. nih.govbeilstein-journals.org This approach can increase the intracellular concentration of the drug in tumor cells while minimizing exposure to healthy tissues. nih.gov The synthesis typically involves connecting the drug to a targeting peptide via a linker designed to release the drug after cellular internalization. encyclopedia.pubnih.gov

Cell-penetrating peptides (CPPs), which are short peptides capable of crossing cell membranes, have been conjugated to Gemcitabine to enhance its intracellular delivery. encyclopedia.pubnih.govrsc.org For instance, conjugates of Gemcitabine with novel hexapeptides (CPP6) showed significantly enhanced cell growth inhibitory activity in prostate cancer (PC-3) cells compared to the free drug. nih.govrsc.org Another strategy employs peptides that target specific receptors overexpressed on cancer cells, such as the Gonadotropin-releasing hormone (GnRH) receptor or integrins. researchgate.netbeilstein-journals.org Conjugates of Gemcitabine with a D-Lys6-GnRH-I peptide were designed to selectively deliver the drug to tumors overexpressing the GnRH receptor. beilstein-journals.org Similarly, aptamers—nucleic acid-based ligands—have been conjugated to Gemcitabine via an enzymatically cleavable linker to selectively target triple-negative breast cancer cells. mdpi.com

| Peptide Type | Target/Mechanism | Linker Type | Research Focus | Key Findings |

| Cell-Penetrating Hexapeptides (CPP6) | Enhanced intracellular delivery via cationic interaction with anionic cell membranes. rsc.org | Not Specified | Prostate Cancer (PC-3 cells) | Conjugates exhibited significantly enhanced cell growth inhibitory activity, with IC50 values between 14 and 15 nM. rsc.org |

| D-Lys6-GnRH-I | Targets Gonadotropin-releasing hormone (GnRH) receptor. beilstein-journals.org | Succinyl, Glycolyl | Receptor-mediated targeting | Designed to selectively deliver Gemcitabine to tumor sites overexpressing the target receptor. beilstein-journals.org |

| Aptamer | Targets specific surface proteins on triple-negative breast cancer cells. mdpi.com | Enzymatically cleavable (Val-Cit peptide) | Triple-Negative Breast Cancer | Aptamer-guided conjugates were selectively bound and internalized by target cells, followed by cathepsin B-mediated drug release. mdpi.com |

Controlled Release Mechanisms from Prodrug-Loaded Systems

The primary strategy for achieving controlled release of Gemcitabine from its N-Carboxybenzyl prodrug form revolves around bioorthogonal chemistry. acs.orgnih.govnih.gov This approach uses chemical reactions that can occur within a biological system without interfering with native biochemical processes.

In this context, the N-Carboxybenzyl (Cbz) group serves as a protecting or "masking" group for the 4-amino position of Gemcitabine. nih.gov This modification renders the drug temporarily inactive. The release of the active Gemcitabine is intended to be triggered by an external, biocompatible catalyst. Specifically, research has focused on the use of palladium (Pd(0)) as a catalyst to cleave certain protecting groups. acs.orgnih.govnih.gov

However, within this system, N-Carboxybenzyl Gemcitabine was developed primarily as a stable control compound. acs.orgnih.gov Unlike other similar prodrugs, such as N-allyloxycarbonyl (Alloc) or N-propargyloxycarbonyl (Poc) Gemcitabine, the Cbz group is resistant to cleavage by palladium-mediated oxidative catalysis alone. acs.orgnih.gov The cleavage of the Cbz group requires an additional hydrogen source, making its release highly controlled and dependent on the presence of both the palladium catalyst and a specific chemical environment. acs.org

Another mechanism of release is through natural metabolic processes in the body. In vivo studies have shown that after oral administration, this compound can be metabolized, leading to a sustained release of the active Gemcitabine into the bloodstream. mdpi.com This suggests that while it is stable against specific chemical triggers like palladium, it can be slowly processed by the body to exert its therapeutic effect over time. mdpi.com

Preclinical Evaluation of Targeted Delivery Efficiency

The preclinical evaluation of this compound has been conducted through in vitro and in vivo studies to assess its efficacy as a prodrug and its potential for targeted delivery.

In Vitro Cytotoxicity Studies

In vitro studies using pancreatic cancer cell lines (BxPC-3 and Mia PaCa-2) demonstrated the effectiveness of the Cbz group in masking Gemcitabine's cytotoxic activity. The N-Cbz-Gemcitabine prodrug exhibited significantly reduced toxicity compared to the parent drug, Gemcitabine. acs.orgnih.gov

Further experiments confirmed the controlled release concept. When palladium resins (Pd(0)-resins) were introduced to cells treated with palladium-sensitive Gemcitabine prodrugs (N-Alloc and N-Poc), a strong toxigenic effect was observed, indicating the successful release of active Gemcitabine. acs.orgnih.gov In contrast, when cells were treated with this compound and the palladium catalyst, there was no significant increase in cell death. acs.org This result highlights the stability of the Cbz-prodrug to this specific activation trigger and validates its use as a negative control in these bioorthogonal activation studies. acs.org

Table 1: In Vitro Cytotoxicity of Gemcitabine Prodrugs in Pancreatic Cancer Cells

| Compound | Cell Line | Condition | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | BxPC-3 | Prodrug alone | Significantly reduced cytotoxicity compared to Gemcitabine | acs.org |

| This compound | BxPC-3 | Prodrug + Pd(0)-resins | No significant cytotoxic effect | acs.org |

| N-Alloc-Gemcitabine | BxPC-3 | Prodrug + Pd(0)-resins | Strong toxigenic effect | acs.orgnih.gov |

| N-Poc-Gemcitabine | BxPC-3 | Prodrug + Pd(0)-resins | Strong toxigenic effect | acs.orgnih.gov |

| Gemcitabine | BxPC-3 & Mia PaCa-2 | Drug alone | High cytotoxicity | acs.org |

In Vivo Pharmacokinetic Studies

Pharmacokinetic evaluations were conducted in rats to understand the behavior of this compound after administration. mdpi.com Following intragastric (oral) administration, both the prodrug (Cbz-dFdC) and the released active drug (dFdC, Gemcitabine) were detected in the plasma.

The study revealed that this compound provides a sustained release of Gemcitabine. The maximum plasma concentration (Tmax) for the prodrug was reached at 2 hours, while the Tmax for the released Gemcitabine was at 4 hours, indicating a gradual conversion of the prodrug into its active form. mdpi.com This sustained exposure could potentially improve the therapeutic window of Gemcitabine. mdpi.com

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Compound | Cmax (ng/mL) | Tmax (h) | Administration Route | Reference |

|---|---|---|---|---|

| This compound (Cbz-dFdC) | 451.1 ± 106.7 | 2 | Intragastric | mdpi.com |

| Gemcitabine (dFdC) released from prodrug | 1656.3 ± 431.5 | 4 | Intragastric | mdpi.com |

These preclinical findings underscore the potential of this compound as a prodrug capable of controlled, sustained release, although its activation for targeted therapy requires specific conditions that differ from other related prodrugs.

Design and Development of N Carboxybenzyl Gemcitabine Analogues and Derivatives

Structure-Activity Relationship Studies for Prodrug Design

The primary goal of creating gemcitabine (B846) prodrugs by modifying the N4-amino group is to prevent deamination by cytidine (B196190) deaminase (CDA). nih.gov This enzyme rapidly converts gemcitabine into its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU), significantly shortening its half-life and limiting its efficacy. nih.gov By attaching a protecting group, such as the N-carboxybenzyl moiety, to the N4-position, the susceptibility of the prodrug to CDA-mediated deamination is greatly reduced. nih.gov

Structure-activity relationship (SAR) studies focus on how different chemical structures at the N4-position influence the prodrug's stability, activation, and ultimately, its anticancer activity. The design principle is to create a temporary carbamate (B1207046) linkage that masks the N4-amino group. nih.gov This linkage must be stable enough to protect the drug in systemic circulation but labile enough to be cleaved, ideally within the tumor microenvironment, to release the active gemcitabine.

Researchers have explored various N-modifications to understand their impact. For instance, conjugating acetylated lysine (B10760008) moieties to the N4-amino group has been shown to enhance metabolic stability in human plasma and against cytidine deaminase. rsc.org In another approach, introducing a hydrogen peroxide (H₂O₂)-sensitive thiazolidinone group at the N4-position created a prodrug that could be activated by the high levels of reactive oxygen species (ROS) often found in tumor cells. nih.gov These studies collectively demonstrate that the nature of the N4-substituent is critical for the prodrug's pharmacological profile, influencing its stability, targeting mechanism, and potency.

Modifications to the Carboxybenzyl Moiety for Optimized Release and Stability

Optimizing a prodrug's performance involves fine-tuning the protecting group to control its release kinetics and stability. For N-carboxybenzyl gemcitabine, modifications to the benzyl (B1604629) portion of the Cbz group can be used to modulate these properties. The electronic properties of the benzene (B151609) ring can be altered by adding electron-donating or electron-withdrawing substituents. These changes can influence the stability of the carbamate bond, making it more or less susceptible to cleavage under specific physiological conditions.

The strategy of using a carboxybenzyl group is part of a broader approach involving bio-orthogonal chemistry, where the prodrug is designed to be "uncaged" or activated by a specific, non-endogenous trigger. nih.gov In a study by Weiss et al., the carboxybenzyl group was used as a protecting moiety that could be cleaved by a palladium (Pd⁰) catalyst. nih.gov This allows for controlled, localized release of the active drug, potentially enhancing its efficacy at the tumor site while minimizing systemic exposure. The stability of the N4-Cbz-gemcitabine carbamate was found to be significant, effectively "shielding" the drug until the external trigger was applied. nih.gov

Synthesis and Evaluation of Novel Gemcitabine Prodrugs with N-Modifications

The synthesis of N-modified gemcitabine prodrugs typically involves a multi-step chemical process. In one example, a novel prodrug, GEM-ZZQ, was synthesized by introducing a thiazolidinone moiety at the N4-amino group of gemcitabine. nih.gov The synthesis involved first protecting the hydroxyl groups of gemcitabine, followed by a reaction to form the N4-carbamate linkage with the thiazolidinone derivative, and finally, deprotection of the hydroxyl groups. nih.gov

The evaluation of these novel prodrugs is a critical step. In vitro studies are conducted to assess their cytotoxic activity against various cancer cell lines. For instance, acetylated lysine-conjugated gemcitabine prodrugs showed potent activity against BxPC-3 pancreatic cancer cells, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the nanomolar range. rsc.org Similarly, GEM-ZZQ demonstrated growth inhibition in lung cancer cell lines comparable to that of the parent drug, gemcitabine. nih.gov

| Cell Line | Prodrug/Compound | IC₅₀ (nM) |

| BxPC-3 (Pancreatic) | Prodrug 1 (Ac-l-Lys(Cbz)-Gem) | 7 |

| Prodrug 2 (Ac-l-Lys(Boc)-Gem) | 10 | |

| Prodrug 7 (Ac-d-Lys(Boc)-Gem) | 40 | |

| Gemcitabine | 15 | |

| A549 (Lung) | Prodrug 1 (Ac-l-Lys(Cbz)-Gem) | 120 |

| Prodrug 2 (Ac-l-Lys(Boc)-Gem) | 150 | |

| Prodrug 7 (Ac-d-Lys(Boc)-Gem) | 350 | |

| Gemcitabine | 290 |

Data sourced from a study on acetylated-lysine conjugated gemcitabine prodrugs, showing potent activity against BxPC-3 cells. rsc.org

To validate the choice of a protecting group, it is often compared with other candidates. A study systematically compared the N-carboxybenzyl (Cbz) group with allyl (Alloc) and propargyloxycarbonyl (Poc) groups as N4-protectors for gemcitabine. nih.gov These prodrugs were designed for activation via palladium-catalyzed bio-orthogonal chemistry. nih.gov

The evaluation was performed in human cancer cell lines BxPC3 and Mia PaCa-2. The results indicated that the prodrugs with the N4-carbamate linker (including the Cbz derivative) were significantly less cytotoxic than gemcitabine itself, demonstrating that the protecting group effectively shielded the drug's activity. nih.gov In contrast, analogous prodrugs where the protecting groups were attached to the 5'-hydroxyl position via a carbonate linker showed cytotoxicity similar to the parent drug, suggesting that the carbonate linkage was less stable and cleaved non-specifically inside the cells. nih.gov

Among the N4-carbamate prodrugs, the one containing the propargyloxycarbonyl (Poc) group showed the highest potential for generating active gemcitabine in the presence of the palladium catalyst. nih.gov This comparative analysis is crucial for selecting the optimal protecting group that balances stability and efficient, controlled activation.

| Protecting Group (at N4-position) | Linker Type | Stability/Shielding Effect | Activation Potential (with Pd⁰) |

| Carboxybenzyl (Cbz) | Carbamate | High | Effective |

| Allyl (Alloc) | Carbamate | High | Effective |

| Propargyloxycarbonyl (Poc) | Carbamate | High | Highest |

This table summarizes findings from a comparative study of different N4-protecting groups for gemcitabine, designed for bio-orthogonal activation. nih.gov

Impact of Prodrug Modifications on Preclinical Pharmacological Properties

Modifying gemcitabine at the N4-position has a profound impact on its preclinical pharmacological properties. The most significant effect is the enhanced metabolic stability. By blocking the site of action for cytidine deaminase (CDA), N-modified prodrugs are less prone to degradation. nih.gov For example, stability studies showed that representative acetylated lysine-conjugated prodrugs exhibited significantly improved stability in human plasma and in the presence of human liver microsomes compared to gemcitabine. rsc.org This increased stability can lead to a longer plasma half-life and greater systemic exposure to the active drug upon release. nih.govmdpi.com

Computational and Modeling Approaches in N Carboxybenzyl Gemcitabine Research

Molecular Docking and Simulation Studies of Prodrug-Enzyme Interactions

Molecular docking and simulation studies are powerful computational tools used to predict and analyze the binding interactions between a ligand, such as a prodrug, and a target protein, typically an enzyme responsible for its activation or metabolism. In the context of N-Carboxybenzyl Gemcitabine (B846), these studies are crucial for understanding how the N-carboxybenzyl group influences the prodrug's interaction with enzymes, particularly those involved in its activation to release the parent drug, gemcitabine, as well as enzymes that could lead to its degradation.

The primary rationale for modifying gemcitabine at the N4-position is to protect it from enzymatic deamination by cytidine (B196190) deaminase (CDA), a major pathway of its inactivation. Molecular docking studies can elucidate the steric and electronic effects of the N-carboxybenzyl group in preventing the binding of the prodrug to the active site of CDA. By modeling the three-dimensional structures of N-Carboxybenzyl Gemcitabine and CDA, researchers can predict the binding affinity and orientation of the prodrug within the enzyme's active site. These simulations often reveal that the bulky carboxybenzyl group sterically hinders the approach of the prodrug to the catalytic residues of CDA, thereby reducing the rate of deamination and prolonging the prodrug's half-life in plasma.

Furthermore, molecular docking can be employed to study the interaction of this compound with activating enzymes, such as carboxylesterases or other hydrolases, that may be responsible for cleaving the carbamate (B1207046) bond to release gemcitabine. These studies can help identify the specific enzymes capable of activating the prodrug and provide insights into the mechanism of activation. For instance, docking simulations can predict the binding energy and the proximity of the carbamate linkage to the catalytic triad (B1167595) of a hydrolase, indicating the likelihood and potential rate of cleavage.

While specific molecular docking data for this compound is not extensively published, studies on analogous N-acyl gemcitabine derivatives have demonstrated the utility of this approach. For example, docking simulations of various N-acyl gemcitabine prodrugs with activating enzymes can reveal key interactions, such as hydrogen bonding and hydrophobic contacts, that stabilize the enzyme-prodrug complex and facilitate catalysis. These findings can be extrapolated to understand the potential interactions of this compound.

Table 1: Representative Molecular Docking Parameters for Analogous N-Acyl Gemcitabine Prodrugs with a Hypothetical Activating Enzyme

| Prodrug Analog | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Activation Potential |

| N-Butyryl Gemcitabine | -6.8 | SER195, HIS440, GLU327 | High |

| N-Hexanoyl Gemcitabine | -7.5 | SER195, HIS440, TYR121 | Moderate |

| N-Benzoyl Gemcitabine | -8.2 | PHE288, TRP231, HIS440 | Moderate to Low |

| This compound (Hypothetical) | -8.5 | PHE288, ARG189, HIS440 | Moderate |

Note: The data in this table is illustrative and based on general principles of molecular docking of similar compounds. The specific values for this compound are hypothetical and would require dedicated computational studies.

Molecular dynamics (MD) simulations can further refine the insights gained from static docking by simulating the dynamic behavior of the prodrug-enzyme complex over time. MD simulations can reveal conformational changes in both the prodrug and the enzyme upon binding, providing a more realistic representation of the interaction and helping to validate the stability of the predicted binding mode.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Prodrug Optimization

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For gemcitabine prodrugs, QSAR models can be developed to predict their anticancer activity, enzymatic stability, or other relevant properties based on various molecular descriptors.

In the context of this compound and its analogs, QSAR studies can be instrumental in optimizing the prodrug design. By synthesizing and testing a series of N-substituted gemcitabine derivatives with varying electronic and steric properties of the substituent, a dataset can be generated to build a QSAR model. The molecular descriptors used in such models can include physicochemical properties (e.g., logP, molar refractivity), electronic parameters (e.g., Hammett constants), and topological indices.

A well-validated QSAR model can then be used to predict the activity of novel, unsynthesized N-substituted gemcitabine derivatives, thereby guiding the selection of the most promising candidates for synthesis and further testing. This approach can significantly reduce the time and resources required for lead optimization. For instance, a QSAR model might reveal that the anticancer activity of N-acyl gemcitabine prodrugs is positively correlated with the hydrophobicity of the acyl chain up to a certain length, after which the activity plateaus or decreases. Such a model could predict an optimal chain length for maximal activity.

Table 2: Example of a QSAR Equation for a Series of N-Acyl Gemcitabine Analogs

pIC50 = 0.5 * logP - 0.2 * (Molecular Weight) + 1.5 * (H-bond Donors) + C

Where:

pIC50: The negative logarithm of the half-maximal inhibitory concentration (a measure of anticancer activity).

logP: A measure of lipophilicity.

Molecular Weight: The mass of the molecule.

H-bond Donors: The number of hydrogen bond donors in the molecule.

C: A constant.

Note: This equation is a simplified, hypothetical example to illustrate the concept of a QSAR model and does not represent a real, validated model for this compound.

The development of a robust QSAR model for this compound and related compounds would require a sufficiently large and structurally diverse dataset of molecules with experimentally determined biological activities. Such a model could then be a powerful tool for the rational design of next-generation gemcitabine prodrugs with improved therapeutic profiles.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Settings

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is a mathematical approach that integrates the time course of drug concentration in the body (pharmacokinetics) with its pharmacological effect (pharmacodynamics). In the preclinical development of this compound, PK/PD modeling plays a crucial role in understanding the relationship between the administered dose, the resulting concentrations of the prodrug and the active metabolite (gemcitabine) in plasma and tumor tissue, and the ultimate antitumor effect.

Preclinical PK studies in animal models, such as mice or rats, are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies provide essential data, such as plasma concentration-time profiles, half-life, clearance, and volume of distribution. A key aspect of these studies for a prodrug is to also measure the concentration of the released active drug, gemcitabine.

The data from these PK studies are then used to develop a mathematical model that describes the disposition of both the prodrug and the active drug in the body. This model can then be linked to a PD model that describes the antitumor activity, which is typically measured as the inhibition of tumor growth in xenograft models.

PK/PD models for anticancer agents often incorporate concepts such as cell-cycle kinetics and apoptosis to mechanistically describe the drug's effect on tumor cells. For a prodrug like this compound, the model would need to account for the rate of conversion of the prodrug to gemcitabine, which then exerts its cytotoxic effects.

Table 3: Illustrative Preclinical Pharmacokinetic Parameters of a Gemcitabine Prodrug Analog Compared to Gemcitabine

| Parameter | Gemcitabine | N-Acyl Gemcitabine Prodrug |

| Plasma Half-life (t1/2) | ~15 min | ~1-2 hours |

| Clearance (CL) | High | Moderate |

| Volume of Distribution (Vd) | Moderate | High |

| Bioavailability (Oral) | <10% | Variable (potentially higher) |

Note: This table presents typical, illustrative data for a generic N-acyl gemcitabine prodrug to highlight the expected pharmacokinetic differences from the parent drug. Actual values for this compound would need to be determined experimentally.

By developing a robust PK/PD model, researchers can simulate the effects of different dosing regimens and schedules on tumor growth. This allows for the optimization of the treatment protocol in preclinical models before moving on to clinical trials. For example, a PK/PD model could be used to predict whether a lower, more frequent dosing schedule of this compound would be more effective and less toxic than a higher, less frequent dose. These models are invaluable for translating preclinical findings to potential clinical outcomes and for designing more effective and safer cancer therapies.

Future Directions and Research Perspectives

Elucidation of Broader Biological Impacts in Preclinical Models

Future preclinical research will need to move beyond initial cytotoxicity assays to develop a more comprehensive understanding of the biological consequences of N-carboxybenzyl gemcitabine (B846) and other advanced prodrugs. A key area of investigation will be their ability to overcome known resistance mechanisms to gemcitabine. Gemcitabine's effectiveness can be hampered by alterations in nucleoside transporters required for cellular entry and by rapid enzymatic deamination to the inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU). nih.gov Prodrugs are designed to shield gemcitabine from this deamination, and studies have shown that this approach can result in significantly less formation of dFdU compared to the administration of gemcitabine alone. nih.gov

Investigations into how these prodrugs affect the tumor microenvironment are also critical. This includes their impact on cancer stem cells, which are often implicated in tumor recurrence and chemoresistance. nih.gov Studies combining gemcitabine with other agents have shown the potential to inhibit cancer stem cell biomarkers, suggesting that prodrugs designed for sustained release or co-delivery could have a profound impact on this cell population. nih.gov Furthermore, assessing the long-term metabolic stability and pharmacokinetic profiles of these compounds in vivo is essential. For instance, amino acid-conjugated gemcitabine prodrugs have demonstrated the ability to significantly increase the systemic exposure of the active drug compared to free gemcitabine treatment. nih.gov

Development of Advanced Prodrug Activators and Triggering Systems